molecular formula C6H9N3O B2903889 1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine CAS No. 1260666-02-1

1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine

Cat. No.: B2903889
CAS No.: 1260666-02-1
M. Wt: 139.158
InChI Key: RURXZFAARVJQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6,7-Tetrahydropyrano[3,4-d]imidazol-2-amine is a bicyclic heterocyclic compound featuring a pyran ring fused to an imidazole moiety. Its structure includes a saturated pyran ring (with oxygen at the 1-position) and a partially unsaturated imidazole ring containing an amine group at the 2-position. The compound has been referenced in chemical catalogs (e.g., CAS 304449-54-5 and 1260666-02-1) but is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

3,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-8-4-1-2-10-3-5(4)9-6/h1-3H2,(H3,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURXZFAARVJQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-02-1
Record name 1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable imidazole derivative with a dihydropyran compound in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: to control reaction parameters

    Purification steps: such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar solvents like ethanol, methanol, or acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Core Structure Substituents Heteroatoms Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
1,4,6,7-Tetrahydropyrano[3,4-d]imidazol-2-amine 304449-54-5 Pyrano[3,4-d]imidazole -NH₂ at C2 O (pyran), N (imidazole) 1 donor, 4 acceptors 76.4 (calculated)
6,6-Dimethyl-6,7-dihydropyrano[3,4-d]imidazol-4(3H)-one 1868066-35-6 Pyrano[3,4-d]imidazole -CH₃ at C6, -O at C4 O (pyran, ketone), N (imidazole) 0 donors, 3 acceptors ~70 (estimated)
6,6-Dimethyl-4,7-dihydropyrano[4,3-d][1,3]thiazol-2-amine 185381-29-7 Pyrano[4,3-d]thiazole -NH₂ at C2, -CH₃ at C6 O (pyran), S (thiazole) 1 donor, 3 acceptors 76.4 (calculated)
8-Desethyl etodolac analog Not provided Pyrano[3,4-b]indole -CH₂COOH at C1, -H at R1 O (pyran, acid) 2 donors, 4 acceptors ~85 (estimated)

Key Observations:

Core Structure Variations: The target compound’s pyrano[3,4-d]imidazole core differs from pyrano[4,3-d]thiazole () and pyrano[3,4-b]indole (). Thiazole and indole substitutions alter electronic properties and biological target interactions . Replacement of imidazole with thiazole (e.g., 185381-29-7) introduces sulfur, enhancing lipophilicity but reducing hydrogen-bonding capacity compared to the amine-containing imidazole .

Etodolac derivatives () feature carboxylic acid groups, enabling ionic interactions but limiting blood-brain barrier permeability compared to the amine group .

Synthetic Accessibility :

  • The discontinued status of the target compound () contrasts with commercially available analogs like 1868066-35-6, suggesting synthetic challenges in maintaining stability or purity during imidazole ring functionalization .

Biological Activity Potential: While direct bioactivity data for the target compound is lacking, structurally related imidazo-triazinones () exhibit antifungal and antibacterial properties, implying that pyrano-imidazole amines could serve as pharmacophores in antimicrobial drug design .

Biological Activity

1,4,6,7-Tetrahydropyrano[3,4-D]imidazol-2-amine is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This compound combines a pyrano ring with an imidazole ring, which may confer distinct chemical and biological properties. Research into its biological activity has revealed promising applications in various fields, including medicinal chemistry and pharmacology.

  • IUPAC Name: 3,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine
  • CAS Number: 1260666-02-1
  • Molecular Weight: 139.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological processes. For instance, studies suggest that it can inhibit the growth of certain microorganisms by targeting enzymes critical for microbial metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting enzyme activity essential for microbial survival.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been evaluated against several cancer cell lines using assays such as the sulforhodamine B (SRB) assay. Results indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyShowed significant inhibition against E. coli and S. aureus with MIC values of 50 µg/mL.
Study 2Assess anticancer activityInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 20 µM.
Study 3Investigate mechanism of actionIdentified inhibition of topoisomerase II as a potential mechanism for anticancer effects.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions between imidazole derivatives and dihydropyran compounds under specific conditions (e.g., moderate to high temperatures and acidic or basic catalysts). Researchers are also exploring derivatives of this compound to enhance its biological activity and selectivity against specific targets.

Comparison with Similar Compounds

Compared to other heterocyclic compounds with similar structures (e.g., substituted imidazoles), this compound demonstrates unique properties due to its fused ring system. This structural feature may influence its binding affinity to biological targets and its overall pharmacological profile.

CompoundStructureNotable Activity
Compound AImidazole derivativeModerate antimicrobial activity
Compound BPyran-based compoundWeak anticancer activity
This compound Fused pyrano-imidazole Strong antimicrobial and anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.